N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
Description
Properties
Molecular Formula |
C20H16FN5O5S |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H16FN5O5S/c21-12-4-2-1-3-11(12)18(28)24-16-17(22)25-20(26-19(16)29)32-8-15(27)23-10-5-6-13-14(7-10)31-9-30-13/h1-7H,8-9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
InChI Key |
WLFVBQUEDQDWHW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Compound X can be dissected into three primary subunits (Figure 1):
Retrosynthetic cleavage suggests convergent synthesis pathways, with the pyrimidine ring serving as the central scaffold for subsequent functionalization.
Synthetic Routes to Key Intermediates
Synthesis of Benzo[d]dioxol-5-ylamine Derivatives
The benzo[d]dioxole subunit is typically prepared via cyclization of catechol derivatives. A representative protocol involves:
Reagents :
- Catechol (1.0 eq)
- Dichloromethane (2.2 eq)
- Potassium carbonate (3.0 eq)
Conditions :
- Reflux in dry DMF at 110°C for 12 hours
- Yield: 78–85%
Alternative methods employ phase-transfer catalysts to enhance reaction efficiency, achieving yields up to 92% under microwave irradiation.
Construction of the Pyrimidinone Core
The 6-oxo-1,6-dihydropyrimidine ring is synthesized via cyclocondensation reactions. Two predominant strategies exist:
Method A: Thiourea Cyclization
Ethyl ethoxymethylenemalonate (1.0 eq)
2-Amino-4-thiouracil (1.1 eq)
Sodium ethoxide (2.5 eq) in ethanol
Conditions :
Method B: Microwave-Assisted Synthesis
Diethyl acetylenedicarboxylate (1.0 eq)
Thiourea (1.05 eq)
Ionic liquid [BMIM][BF4] as solvent
Conditions :
Convergent Assembly of Compound X
Stepwise Coupling Protocol
Stage 1: Thioether Linkage Formation
5-Amino-2-mercaptopyrimidin-6-one (1.0 eq)
2-Bromo-N-(benzo[d][1,3]dioxol-5-yl)acetamide (1.2 eq)
Triethylamine (3.0 eq) in THF
Conditions :
- Nitrogen atmosphere, 0°C to RT, 6 hours
- Yield: 81%
Stage 2: Amide Coupling
Intermediate from Stage 1 (1.0 eq)
2-Fluorobenzoyl chloride (1.5 eq)
HATU (1.2 eq), DIPEA (3.0 eq) in DMF
Conditions :
Industrial-Scale Optimization Strategies
| Parameter | Laboratory Scale | Pilot Plant Scale | Industrial Scale |
|---|---|---|---|
| Reaction Volume (L) | 0.5–5 | 50–200 | 500–2000 |
| Temperature Control | Manual | Automated Jacket | Continuous Flow |
| Yield (%) | 68–72 | 75–78 | 82–85 |
| Purity (HPLC) | 95–97 | 97–98.5 | >99.5 |
Key industrial adaptations include:
Critical Analysis of Methodologies
Regioselectivity Challenges
The competing nucleophilicities of the pyrimidine N1 and N3 positions require careful modulation:
Mitigation Strategies :
Analytical Characterization Data
Key Spectroscopic Signatures :
Emerging Methodologies
Enzymatic Coupling Approaches
Recent advances employ transglutaminase variants for amide bond formation:
Photoredox-Mediated Thioether Formation
Visible-light driven C–S coupling using:
- Catalyst : Ir(ppy)3 (1 mol%)
- Conditions : Blue LEDs, DMF/H2O (3:1), RT
- Yield : 88% vs. 72% thermal method
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation
Biology: It is used in biological assays to study its effects on cellular processes and pathways
Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems
Industry: It may be used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound with significant potential for biological activity. This article explores its structural characteristics, synthesis methods, and biological implications based on recent research findings.
Structural Characteristics
The compound features a unique arrangement of functional groups that contribute to its biological properties. The key components include:
- Pyrimidine Derivative : The 6-oxo-1,6-dihydropyrimidin structure is known for its role in various pharmacological activities.
- Benzo[d][1,3]dioxole Moiety : This structure is often associated with anti-cancer properties and enhances the compound's interaction with biological targets.
- Fluorobenzamide Group : The presence of fluorine atoms can improve the compound's pharmacokinetic profile by enhancing solubility and stability.
The molecular formula is with a molecular weight of approximately 469.47 g/mol.
Synthesis Methods
The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide generally involves multiple steps. A typical synthetic route includes:
- Preparation of the Benzo[d][1,3]dioxole Moiety : This can be synthesized via cyclization of catechol with dichloromethane under basic conditions.
- Formation of the Pyrimidine Ring : Utilizing guanidine in methanol to introduce the pyrimidine structure.
- Final Coupling Reaction : Combining the prepared moieties to yield the final compound.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Anticancer Properties
Research indicates that compounds similar to N-(4-amino...) have shown promise in inhibiting cancer cell proliferation. For instance, derivatives containing benzo[d][1,3]dioxole are often studied for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis .
Antimicrobial Activity
The five-membered heterocycles present in the structure may contribute to antibacterial properties. Compounds with similar structures have been documented to exhibit activity against various bacterial strains . The specific interactions with microbial targets can lead to disruption of essential cellular processes.
The mechanism by which N-(4-amino...) exerts its biological effects likely involves interaction with specific enzymes or receptors involved in cell growth and apoptosis regulation. This interaction can modulate signaling pathways critical for maintaining cellular homeostasis .
Case Studies
Several studies have highlighted the potential applications of compounds related to N-(4-amino...):
- Study on Anticancer Activity : A study demonstrated that analogs of this compound exhibited IC50 values indicating significant cytotoxicity against leukemia cells .
- Antimicrobial Testing : Another investigation assessed various derivatives for their antibacterial efficacy, establishing a correlation between structural features and biological activity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this compound, and what methodological considerations are critical for reproducibility?
- Answer : The compound’s core structure involves a pyrimidinone scaffold with thioether and fluorobenzamide substituents. A plausible route involves:
- Step 1 : Acylation of a pyrimidinone intermediate with 2-fluorobenzoyl chloride (analogous to methods in , where acylation was used for pyrimidine derivatives) .
- Step 2 : Thioether formation via nucleophilic substitution between a mercaptoethyl intermediate and a halogenated pyrimidinone (similar to protocols in for dithiazole derivatives) .
- Critical considerations :
- Use anhydrous conditions to prevent hydrolysis of the thioether bond.
- Monitor reaction progress via LC-MS to avoid over-acylation.
Q. How can researchers characterize the compound’s purity and structural integrity?
- Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity. Compare retention times with synthetic intermediates .
- Structural confirmation :
- H NMR : Key signals include the aromatic protons of the 2-fluorobenzamide (δ 7.3–8.1 ppm) and the benzo[d][1,3]dioxole moiety (δ 5.9–6.1 ppm).
- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O at ~1680–1720 cm) and thioether bonds (C-S at ~650 cm) .
- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H] and fragment ions (e.g., cleavage at the thioether bond) .
Q. What solubility and stability challenges are anticipated, and how can they be addressed?
- Answer :
- Solubility : The compound’s lipophilic fluorobenzamide and dioxole groups limit aqueous solubility. Use DMSO for in vitro assays or PEG-based solvents for in vivo studies .
- Stability :
- The thioether bond may oxidize under prolonged light exposure. Store in amber vials under inert gas (N or Ar) .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?
- Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, used DoE for flow-chemistry optimization, reducing byproducts by 30% .
- Continuous flow synthesis : Utilize microreactors to enhance mixing and heat transfer, particularly for exothermic acylation steps .
- Catalyst screening : Test Pd/C or Ni-based catalysts for selective thioether formation, as demonstrated in for dithiazole derivatives .
Q. How can researchers resolve conflicting bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Answer :
- Mechanistic studies : Use surface plasmon resonance (SPR) to measure direct binding affinity to target enzymes, ruling out off-target effects .
- Cellular permeability assays : Compare intracellular concentrations (via LC-MS) with in vitro IC values to assess membrane penetration limitations .
- Metabolite profiling : Identify active metabolites using hepatocyte incubation models (e.g., highlighted metabolite stability for trifluoromethyl-containing compounds) .
Q. What strategies enable regioselective modification of the pyrimidinone core for structure-activity relationship (SAR) studies?
- Answer :
- Directed C-H functionalization : Use Pd-catalyzed cross-coupling at the C4 amino group (e.g., ’s protocols for pyrimidine modifications) .
- Orthogonal protection : Temporarily protect the thioether sulfur with a tert-butyl group to enable selective acylation at C5 .
- Computational modeling : Perform DFT calculations to predict reactivity at specific positions, as applied in for fluorinated analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity for structurally similar compounds?
- Answer :
- Source comparison : Cross-reference assay conditions (e.g., reported antimicrobial activity in Mueller-Hinton broth, while used RPMI-1640 media, affecting solubility and potency) .
- Batch variability : Analyze impurity profiles (e.g., trace oxidation products of the thioether) using HRMS to explain potency differences .
- Target selectivity panels : Screen against related enzymes (e.g., kinase families) to identify off-target interactions that may skew data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
